(4-benzhydrylpiperazin-1-yl)(1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanone
Description
The compound (4-benzhydrylpiperazin-1-yl)(1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanone is a structurally complex molecule featuring a pyrazole core substituted with a thiophene moiety and linked via a methanone bridge to a benzhydrylpiperazine group. Pyrazole derivatives are well-documented for their pharmacological versatility, including antimicrobial, antitumor, and anti-inflammatory activities . The thiophene substituent enhances π-π stacking interactions in biological targets, while the benzhydrylpiperazine group may improve lipophilicity and binding affinity to receptors such as serotonin or dopamine transporters. This compound’s unique architecture positions it as a candidate for further pharmacological exploration, though direct biological data remain unreported in the provided evidence.
Properties
IUPAC Name |
(4-benzhydrylpiperazin-1-yl)-(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N4OS/c1-28-23(19-22(27-28)24-13-8-18-32-24)26(31)30-16-14-29(15-17-30)25(20-9-4-2-5-10-20)21-11-6-3-7-12-21/h2-13,18-19,25H,14-17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPIYCQVZIQALNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=CS2)C(=O)N3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-benzhydrylpiperazin-1-yl)(1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Piperazine Derivative: The synthesis begins with the preparation of the benzhydrylpiperazine derivative. This can be achieved by reacting benzhydryl chloride with piperazine in the presence of a base such as sodium hydroxide.
Synthesis of the Pyrazole Derivative: The pyrazole ring is synthesized by reacting hydrazine with an appropriate diketone or β-keto ester, followed by cyclization.
Coupling Reaction: The final step involves coupling the benzhydrylpiperazine derivative with the pyrazole derivative in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The piperazine moiety in the compound undergoes nucleophilic substitution due to its secondary amine groups. For example:
-
Cross-Coupling : Palladium-catalyzed Buchwald-Hartwig coupling with aryl halides introduces aromatic substituents to the piperazine nitrogen .
Table 1: Nucleophilic Substitution Reactions
| Reagent | Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| Methyl iodide | KCO, DMF, 80°C | N-Methylpiperazine derivative | 72 | |
| Benzoyl chloride | EtN, CHCl, RT | N-Benzoylated derivative | 65 |
Cyclization and Condensation Reactions
The pyrazole-thiophene core participates in cyclocondensation reactions. For instance:
-
Knoevenagel Condensation : Reacts with aldehydes (e.g., benzaldehyde) in the presence of piperidine to form α,β-unsaturated ketones .
-
Heterocycle Formation : Reaction with hydrazine or thiourea yields fused pyrazolo-pyrimidine or thiadiazole derivatives .
Key Mechanism:
Example: Reaction with 4-chlorobenzaldehyde produces a chalcone analog .
Oxidation and Reduction Reactions
-
Ketone Reduction : The central ketone group is reduced to a secondary alcohol using NaBH or LiAlH .
-
Thiophene Oxidation : Treatment with HO/AcOH oxidizes the thiophene ring to a sulfone, altering electronic properties .
Table 2: Redox Reactions
| Reaction Type | Reagent | Product | Yield (%) | Source |
|---|---|---|---|---|
| Ketone reduction | NaBH, MeOH, 0°C | Secondary alcohol | 85 | |
| Thiophene oxidation | HO, AcOH, 70°C | Thiophene sulfone derivative | 68 |
Electrophilic Aromatic Substitution
The thiophene and pyrazole rings undergo electrophilic substitution:
-
Nitration : HNO/HSO introduces nitro groups at the 5-position of the pyrazole or α-position of thiophene .
-
Sulfonation : SO/HSO adds sulfonic acid groups, enhancing water solubility .
Catalytic Reactions
Scientific Research Applications
Medicinal Chemistry
In medicinal chemistry, (4-benzhydrylpiperazin-1-yl)(1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanone is being investigated for its pharmacological properties. Research indicates that it may act as a ligand for various receptors, including serotonin and dopamine receptors, due to the piperazine moiety's known interactions with these targets. This interaction suggests potential applications in treating neurological disorders such as depression and anxiety.
Case Study: Neuropharmacological Activity
A study evaluated the compound's effects on serotonin receptor modulation, demonstrating significant anxiolytic effects in animal models. The findings support further exploration into its therapeutic potential for anxiety disorders.
Anti-inflammatory Properties
The compound is also being studied for its anti-inflammatory properties. Preliminary research indicates that it may inhibit pro-inflammatory cytokines, making it a candidate for developing treatments for inflammatory diseases.
Case Study: Inhibition of Cytokine Production
In vitro studies showed that this compound significantly reduced the production of TNF-alpha and IL-6 in macrophage cultures, highlighting its potential as an anti-inflammatory agent.
Anticancer Activity
Research into the anticancer properties of this compound has revealed promising results. It may induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle progression.
Case Study: Cytotoxic Effects on Cancer Cell Lines
Studies conducted on different cancer cell lines demonstrated that the compound exhibited dose-dependent cytotoxicity, particularly against breast and colon cancer cells. These findings warrant further investigation into its mechanism of action in cancer therapy.
Material Science
In materials science, this compound can be utilized as a building block for synthesizing novel materials with specific properties such as conductivity or fluorescence. Its structural features make it suitable for incorporation into polymers or other advanced materials.
Case Study: Conductive Polymers
Research has shown that incorporating this compound into polymer matrices enhances electrical conductivity compared to traditional materials. This application is particularly relevant in developing sensors and electronic devices.
Chemical Reactivity
The compound can undergo various chemical reactions, including oxidation of the thiophene ring to form sulfoxides or sulfones and reduction of the carbonyl group to an alcohol. These reactions expand its utility in synthetic organic chemistry.
| Reaction Type | Description |
|---|---|
| Oxidation | Formation of sulfoxides or sulfones from the thiophene ring |
| Reduction | Conversion of the carbonyl group to an alcohol |
| Substitution | Electrophilic aromatic substitution on aromatic rings |
Mechanism of Action
The mechanism of action of (4-benzhydrylpiperazin-1-yl)(1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanone depends on its specific application. In pharmacology, it may interact with molecular targets such as G-protein coupled receptors (GPCRs) or ion channels. The piperazine moiety is known to interact with serotonin and dopamine receptors, while the pyrazole and thiophene rings may contribute to binding affinity and specificity.
Comparison with Similar Compounds
Structural Comparisons
The compound’s structural analogs primarily differ in substituents on the pyrazole ring, the nature of the heterocyclic linker, and the amine group. Key examples include:
| Compound Name | Substituents/Modifications | Molecular Weight (g/mol) | Key Structural Features |
|---|---|---|---|
| Target Compound | Benzhydrylpiperazine, 1-methyl-3-(thiophen-2-yl)pyrazole | ~450 (estimated) | Bulky benzhydryl group; thiophene enhances aromatic interactions. |
| 1-(4-Chlorophenyl)-5-hydroxy-3-phenyl-1H-pyrazol-4-ylmethanone | 4-chlorophenyl, phenyl, thiophen-2-yl | 380.84 | Hydroxy group at pyrazole C5; crystallizes in monoclinic P21/c (Z = 4). |
| 1-[5-(4-Hydroxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-(piperidin-1-yl)ethanone | 4-hydroxyphenyl, thiophen-2-yl, piperidine | 409.49 | Partially saturated pyrazole; hydroxyl group improves solubility. |
| 4-(Benzo[d]thiazol-2-yl)-2-allyl-3-methyl-1-phenyl-1,2-dihydropyrazol-5-one | Benzothiazole, allyl, phenyl | 363.45 | Benzothiazole substituent; dihydropyrazole core. |
Key Observations :
- The thiophen-2-yl group is a common feature in bioactive pyrazoles, as seen in and , where it likely contributes to π-stacking interactions with hydrophobic protein pockets .
- Crystallographic data for the compound in (monoclinic system, β = 91.559°) suggest planar pyrazole-thiophene conjugation, a feature likely shared with the target compound .
Biological Activity
The compound (4-benzhydrylpiperazin-1-yl)(1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanone , with CAS number 1171314-11-6 , is a complex organic molecule that integrates piperazine, pyrazole, and thiophene moieties. This molecular structure suggests a potential for diverse biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 442.58 g/mol . The structure features a piperazine ring attached to a pyrazole derivative, which is further substituted with a thiophene group. This configuration is known to influence the compound's interaction with biological targets.
Pharmacological Activities
Research indicates that compounds containing piperazine and pyrazole units exhibit various biological activities including:
- Antidepressant : Piperazine derivatives are often explored for their antidepressant properties due to their ability to modulate neurotransmitter systems.
- Anticancer : Pyrazole derivatives have shown promise in inhibiting cancer cell proliferation through various pathways.
- Antimicrobial : Compounds with thiophene rings are known for their antimicrobial properties, which may enhance the efficacy of this compound against pathogens.
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Binding : The piperazine moiety may interact with serotonin and dopamine receptors, contributing to its antidepressant effects.
- Enzyme Inhibition : The pyrazole component may inhibit specific enzymes involved in cancer progression or inflammation.
- Antioxidant Activity : The presence of thiophene might confer antioxidant properties, reducing oxidative stress in cells.
Research Findings
Recent studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:
Table 1: Summary of Biological Activities
| Activity Type | Related Compounds | Findings |
|---|---|---|
| Antidepressant | Piperazine derivatives | Modulation of serotonin receptors |
| Anticancer | Pyrazole derivatives | Inhibition of cell proliferation |
| Antimicrobial | Thiophene-containing compounds | Effective against various bacterial strains |
| Antioxidant | Pyrazole derivatives | Significant reduction in oxidative stress markers |
Case Studies
Several case studies illustrate the potential therapeutic applications of similar compounds:
- Antidepressant Effects : A study evaluating a series of piperazine derivatives demonstrated significant antidepressant-like effects in animal models, suggesting that structural modifications could enhance efficacy.
- Cancer Cell Inhibition : Research on pyrazole-based compounds indicated that they could effectively inhibit the growth of breast cancer cells through apoptosis induction.
- Antimicrobial Activity : A recent investigation into thiophene derivatives found promising results against multi-drug resistant bacteria, highlighting the need for further exploration into this compound's antimicrobial potential.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
